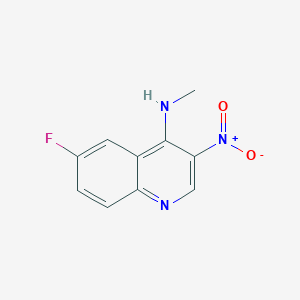

6-Fluoro-N-methyl-3-nitroquinolin-4-amine

Description

Overview of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in drug discovery. bldpharm.comchem960.com Its presence in natural alkaloids, most notably quinine, heralded its importance in medicine. epa.gov In modern medicinal chemistry, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. chem960.comguidechem.com The structural rigidity of the quinoline nucleus provides a robust platform for the spatial orientation of substituents, enabling precise interactions with biological targets. bldpharm.com

In the realm of organic synthesis, quinolines are not only synthetic targets but also serve as versatile intermediates and building blocks for more complex molecular architectures. ichemistry.cn A variety of named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed and refined over the years to construct the quinoline core, highlighting its fundamental importance in the chemical sciences. ichemistry.cn

The Strategic Importance of Halogenation (Specifically Fluorine) in Quinoline Systems for Modulating Chemical and Biological Properties

The introduction of halogen atoms, particularly fluorine, into the quinoline scaffold is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. chemicalbook.com The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Fluorine substitution can modulate several key parameters:

Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.

pKa Modulation: Fluorine's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

In the context of quinolines, the placement of a fluorine atom at the 6-position has been shown to significantly enhance antibacterial activity, a feature famously exploited in the fluoroquinolone class of antibiotics. chemicalbook.com

Consequential Roles of Nitro and Amine Functionalities in Quinoline Bioactivity and Chemical Transformations

The presence of nitro (NO₂) and amine (NH₂) groups on the quinoline ring system introduces a rich tapestry of chemical reactivity and biological activity. These functionalities are pivotal in defining the character of the molecule.

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the quinoline ring. This electronic perturbation can:

Activate the ring for nucleophilic aromatic substitution reactions. chem960.com

Serve as a precursor for the synthesis of other functional groups, most commonly the corresponding amine through reduction.

Contribute to the biological activity of the molecule, with some nitroaromatic compounds exhibiting antimicrobial or cytotoxic effects.

The amine group , on the other hand, is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve solubility and bioavailability. In many quinoline-based drugs, an amino group or a substituted amine is crucial for the molecule's interaction with its biological target. epa.gov The N-methylation of an amine group can further modulate its properties, affecting its basicity, lipophilicity, and steric profile. bldpharm.com

Historical and Current Research Context of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine within the Broader Field of Substituted Quinoline Chemistry

While extensive research has been conducted on various substituted quinolines, specific and detailed research findings on 6-Fluoro-N-methyl-3-nitroquinolin-4-amine are not widely available in the public domain. The compound is listed by several chemical suppliers, indicating its availability for research purposes. Its chemical structure suggests its potential role as an intermediate in the synthesis of more complex molecules. The combination of the fluoro, nitro, and N-methylamino groups on the quinoline scaffold represents a convergence of functionalities that are of significant interest in medicinal chemistry.

The 3-nitro-4-aminoquinoline core is a recognized pharmacophore, and the addition of a fluorine at the 6-position and a methyl group on the exocyclic amine are common strategies for optimizing biological activity. It is plausible that this compound has been synthesized and studied in the context of drug discovery programs, with the data remaining proprietary. Further research and publication would be necessary to fully elucidate the specific properties and potential applications of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine.

Interactive Data Table: Properties of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine

| Property | Value |

| IUPAC Name | 6-fluoro-N-methyl-3-nitroquinolin-4-amine |

| CAS Number | 99009-92-4 |

| Molecular Formula | C₁₀H₈FN₃O₂ |

| Molecular Weight | 221.19 g/mol |

Synthetic Methodologies and Advanced Chemical Transformations of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine and Related Nitroquinoline Amines

The synthesis of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine and its analogs involves a multi-faceted approach, beginning with the construction of the core quinoline scaffold and culminating in targeted functionalization. This section delves into the strategic methodologies employed for the synthesis of precursors and intermediates, as well as the advanced chemical transformations utilized for the precise introduction of amino and N-methyl moieties.

Structure

3D Structure

Properties

CAS No. |

99009-92-4 |

|---|---|

Molecular Formula |

C10H8FN3O2 |

Molecular Weight |

221.19 g/mol |

IUPAC Name |

6-fluoro-N-methyl-3-nitroquinolin-4-amine |

InChI |

InChI=1S/C10H8FN3O2/c1-12-10-7-4-6(11)2-3-8(7)13-5-9(10)14(15)16/h2-5H,1H3,(H,12,13) |

InChI Key |

YITJVMNVFKWVEL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])F |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Fluoro N Methyl 3 Nitroquinolin 4 Amine and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. A detailed analysis using ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR techniques would provide a complete structural assignment for 6-Fluoro-N-methyl-3-nitroquinolin-4-amine.

¹H NMR Spectroscopy is used to identify the number and environment of protons in the molecule. The spectrum of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the N-methyl protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons. The proton at the C2 position is anticipated to appear as a sharp singlet at a high chemical shift (downfield), typically above 8.5 ppm, due to the strong deshielding effects of the adjacent nitrogen atom and the nitro group. The protons on the fluorinated benzene (B151609) ring (H5, H7, H8) would exhibit coupling to each other and to the fluorine atom. The N-methyl group would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the range of 3.0-3.5 ppm. The amine proton (N-H) would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. scispace.commdpi.com

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 6-Fluoro-N-methyl-3-nitroquinolin-4-amine would produce a distinct signal. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (110-160 ppm). The C4 carbon, bonded to the amino group, and the C6 carbon, bonded to the fluorine atom, would show large chemical shifts influenced by these substituents. The C-F coupling would result in a large splitting of the C6 signal. The N-methyl carbon is expected to appear at a much lower chemical shift (upfield), typically in the range of 30-40 ppm. rsc.orgnih.govnih.gov

¹⁹F NMR Spectroscopy is specifically used to analyze fluorine-containing compounds. wikipedia.org Since 6-Fluoro-N-methyl-3-nitroquinolin-4-amine contains a single fluorine atom, its ¹⁹F NMR spectrum would show one primary signal. The chemical shift of this signal, typically referenced to CFCl₃, provides information about the electronic environment of the fluorine atom. For a fluorine atom on an aromatic ring, the chemical shift is expected in the range of -100 to -130 ppm. chemicalbook.comthermofisher.comucsb.educolorado.edu This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H5 and H7).

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure.

COSY would reveal the proton-proton coupling networks, helping to assign the positions of protons on the quinoline ring system.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC would show correlations between protons and carbons over two or three bonds, providing key information to connect the different fragments of the molecule, such as linking the N-methyl group to the C4 position and confirming the positions of substituents on the quinoline core.

Table 1: Predicted NMR Spectroscopic Data for 6-Fluoro-N-methyl-3-nitroquinolin-4-amine

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | H2 | 8.7 - 8.9 | s |

| H5 | 8.0 - 8.2 | dd, J ≈ 9.0, 5.0 Hz | |

| H7 | 7.6 - 7.8 | ddd, J ≈ 9.0, 8.0, 2.5 Hz | |

| H8 | 7.9 - 8.1 | dd, J ≈ 9.0, 4.0 Hz | |

| N-H | ~5.0 - 7.0 | br s | |

| N-CH₃ | 3.1 - 3.3 | s or d | |

| ¹³C NMR | C2 | ~150 | d |

| C3 | ~130 | s | |

| C4 | ~145 | s | |

| C4a | ~120 | s | |

| C5 | ~125 | dd, J(C,F) ≈ 25 Hz | |

| C6 | ~160 | d, J(C,F) ≈ 250 Hz | |

| C7 | ~115 | dd, J(C,F) ≈ 20 Hz | |

| C8 | ~128 | d, J(C,F) ≈ 5 Hz | |

| C8a | ~148 | s | |

| N-CH₃ | ~35 | q | |

| ¹⁹F NMR | F6 | -110 to -120 | ddd |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine would exhibit several characteristic absorption bands confirming its structure:

N-O Stretching: The nitro (-NO₂) group is expected to show two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These are among the most characteristic peaks in the spectrum.

N-H and C-H Stretching: A moderate absorption band for the N-H stretch of the secondary amine should appear in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the N-methyl group would appear just below 3000 cm⁻¹. upi.eduacs.org

C=C and C=N Stretching: The aromatic quinoline ring will display several sharp absorption bands in the 1620-1450 cm⁻¹ region due to C=C and C=N bond stretching.

C-F Stretching: The carbon-fluorine bond will produce a strong, characteristic absorption band in the fingerprint region, typically between 1250-1000 cm⁻¹.

N-H Bending: The N-H bending vibration of the secondary amine is expected to appear around 1550-1500 cm⁻¹, potentially overlapping with the nitro group's asymmetric stretch.

Table 2: Expected FTIR Absorption Bands for 6-Fluoro-N-methyl-3-nitroquinolin-4-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | N-CH₃ | 2800 - 2980 | Medium-Weak |

| N-O Asymmetric Stretch | Nitro Group | 1550 - 1475 | Strong |

| N-O Symmetric Stretch | Nitro Group | 1360 - 1290 | Strong |

| Aromatic C=C/C=N Stretch | Quinoline Ring | 1450 - 1620 | Medium-Strong, Multiple Bands |

| C-F Stretch | Aryl Fluoride | 1000 - 1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the molecular formula of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine (C₁₀H₈FN₃O₂) is 221.0601 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

In addition to molecular mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. researchgate.net Upon ionization (e.g., via Electron Ionization, EI), the molecular ion (M⁺˙) is formed and can undergo fragmentation into smaller, charged species. The fragmentation pattern for this compound would likely involve:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or O followed by CO.

Loss of a Methyl Radical: Cleavage of the N-methyl bond could result in the loss of a methyl radical (•CH₃, 15 Da), leading to a significant [M-15]⁺ peak.

Quinoline Ring Fragmentation: The stable quinoline ring system can fragment through the characteristic loss of HCN (27 Da). researchgate.net

Table 3: Predicted HRMS Data for 6-Fluoro-N-methyl-3-nitroquinolin-4-amine (C₁₀H₈FN₃O₂)

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₉FN₃O₂⁺ | 222.0673 | Protonated Molecular Ion (ESI) |

| [M]⁺˙ | C₁₀H₈FN₃O₂⁺˙ | 221.0601 | Molecular Ion (EI) |

| [M-CH₃]⁺ | C₉H₅FN₃O₂⁺ | 206.0360 | Loss of methyl radical |

| [M-NO₂]⁺ | C₁₀H₈FN⁺ | 175.0662 | Loss of nitro group |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Crystal Packing

Single-Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

If a suitable single crystal of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine could be grown, X-ray diffraction analysis would reveal:

Molecular Geometry: The planarity of the quinoline ring system and the orientation of the substituents. The nitro group is often slightly twisted out of the plane of the aromatic ring. bris.ac.uk

Bond Parameters: Precise measurements of C-C, C-N, N-O, and C-F bond lengths and angles, which can provide insight into the electronic structure and hybridization.

Crystal Packing: How individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding (e.g., between the amine N-H and a nitro oxygen of an adjacent molecule) and π-π stacking interactions between the aromatic quinoline rings. mdpi.com

For illustrative purposes, data from a related functionalized chalcone, 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one, shows it crystallizes in the P2₁/c space group with the nitro group twisted from the ring plane by about 10 degrees. bris.ac.uk A similar analysis for 6-Fluoro-N-methyl-3-nitroquinolin-4-amine would provide this level of definitive structural detail.

Table 4: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided | Example Data (from an analogous nitro-compound) |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements within the unit cell | P2₁/c |

| Unit Cell Dimensions | Size and shape of the unit cell | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Distance between atomic nuclei | N-O: ~1.22 Å; C-F: ~1.35 Å |

| Bond Angles | Angle between three connected atoms | O-N-O: ~124° |

| Intermolecular Interactions | Non-covalent packing forces | Hydrogen bonds, π-π stacking distances (~3.7 Å) |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine is expected to show characteristic absorption bands arising from π-π* transitions within the conjugated quinoline aromatic system. researchgate.net The presence of the nitro and amino groups, which act as strong electron-withdrawing and electron-donating groups respectively, creates a "push-pull" system that typically shifts the absorption maxima to longer wavelengths (a bathochromic or red shift). researchgate.netrsc.org Absorption bands for similar nitroquinoline systems are often observed in the 300-400 nm range. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. While many quinoline derivatives are fluorescent, aromatic nitro compounds are notoriously weak emitters or are non-fluorescent. rsc.org This fluorescence quenching is primarily due to the electron-withdrawing nature of the nitro group, which promotes very efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). rsc.org This non-radiative pathway effectively outcompetes radiative decay (fluorescence). Therefore, 6-Fluoro-N-methyl-3-nitroquinolin-4-amine is expected to exhibit very weak or negligible fluorescence. researchgate.netnih.gov

Table 5: Predicted Photophysical Properties for 6-Fluoro-N-methyl-3-nitroquinolin-4-amine

| Property | Description | Expected Value |

|---|---|---|

| λmax (Absorption) | Wavelength of maximum UV-Vis absorption | ~350 - 400 nm |

| Molar Absorptivity (ε) | Measure of light absorption intensity | 10,000 - 25,000 M⁻¹cm⁻¹ |

| λem (Emission) | Wavelength of maximum fluorescence emission | Not expected or very weak |

| Fluorescence Quantum Yield (ΦF) | Efficiency of the fluorescence process | < 0.01 (very low) |

Computational Chemistry and Theoretical Investigations of 6 Fluoro N Methyl 3 Nitroquinolin 4 Amine and Cognate Systems

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry for predicting the electronic structure and reactivity of molecules. youtube.com DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have been successfully used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of various quinoline (B57606) derivatives. researchgate.netresearchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

For a molecule like 6-Fluoro-N-methyl-3-nitroquinolin-4-amine, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation. Furthermore, these methods allow for the calculation of various electronic properties that dictate reactivity. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the molecule's chemical potential, hardness, softness, and electrophilicity index. imist.ma For instance, the calculated HOMO and LUMO energies for related nitroquinoline compounds indicate significant charge transfer within the molecule. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine (Hypothetical Data Based on Similar Compounds) This table presents hypothetical values based on typical computational results for similar nitroaromatic and quinoline compounds, as direct data for the target molecule is not available.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Recognition Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It provides a guide to the molecule's reactivity towards charged reactants, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). imist.mauni-muenchen.de The MEP map is color-coded, with red typically indicating regions of negative potential (attractive to electrophiles) and blue indicating regions of positive potential (attractive to nucleophiles). uni-muenchen.de

For 6-Fluoro-N-methyl-3-nitroquinolin-4-amine, an MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, highlighting these as potential sites for electrophilic attack or hydrogen bond acceptance. imist.maresearchgate.net Conversely, the regions around the hydrogen atoms of the methylamino group would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The fluorine atom, being highly electronegative, would also contribute to the local electronic environment. Understanding these electrostatic features is critical for predicting how the molecule might interact with biological targets or other reactants. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Elucidating Reactivity and Chemical Stability

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the case of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating methylamino group would raise the energy of the HOMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. FMO analysis helps to pinpoint the specific regions of the molecule that are most likely to be involved in chemical reactions. nih.gov The distribution of the HOMO and LUMO across the molecule can indicate the primary sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Properties of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine (Hypothetical Data Based on Similar Compounds) This table presents hypothetical values based on typical computational results for similar nitroaromatic and quinoline compounds, as direct data for the target molecule is not available.

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interaction Prediction

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. researchgate.netresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. mdpi.comresearchgate.net MD simulations can then be used to study the stability and dynamics of the ligand-target complex over time.

For 6-Fluoro-N-methyl-3-nitroquinolin-4-amine, docking studies could be employed to investigate its potential as an inhibitor for various enzymes. For instance, the quinoline scaffold is a common feature in kinase inhibitors. Docking this compound into the ATP-binding site of a specific kinase could reveal potential hydrogen bonding interactions between the nitro group or the quinoline nitrogen and key amino acid residues in the active site. The methylamino and fluoro substituents could also form important interactions that contribute to binding affinity and selectivity. Such studies are instrumental in the early stages of drug discovery for identifying and optimizing lead compounds. nih.govyoutube.com

Theoretical Prediction and Elucidation of Spectroscopic Properties (e.g., vibrational normal modes, NMR chemical shifts)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules, which can be invaluable for their characterization. researchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the normal modes of vibration, specific peaks in the experimental spectra can be attributed to the stretching, bending, or wagging of particular functional groups. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure. For 6-Fluoro-N-methyl-3-nitroquinolin-4-amine, theoretical calculations would predict the vibrational frequencies associated with the N-H and C-H stretches, the symmetric and asymmetric stretches of the NO₂ group, and the C-F stretch. The calculated NMR chemical shifts would help to assign the signals for each unique proton and carbon atom in the molecule.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine (Hypothetical Data) This table presents hypothetical values based on typical computational results for similar compounds, as direct data for the target molecule is not available.

Structure Activity Relationship Sar Studies and in Vitro Biological Mechanism Investigations of 6 Fluoro N Methyl 3 Nitroquinolin 4 Amine Analogs

Fundamental Principles and Methodologies of SAR in Quinoline-Based Pharmacophores

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For quinoline-based pharmacophores, these studies involve systematically modifying the quinoline (B57606) core to enhance potency, selectivity, and pharmacokinetic properties.

Key methodologies in the SAR of quinoline derivatives include:

Substituent Modification: The quinoline ring system offers multiple positions for substitution. Researchers systematically introduce various functional groups (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at different positions to probe their effects on biological targets. For instance, in the development of Phosphodiesterase 5 (PDE5) inhibitors, it was found that an electron-withdrawing group at the C6-position of the quinoline ring substantially improved potency.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. Bioisosteric replacement can alter molecular size, shape, electron distribution, and lipophilicity, which in turn affects biological activity, target selectivity, and toxicity. For example, a benzanilide (B160483) moiety in a class of quinoline carboxamide-type ABCG2 modulators was successfully replaced with a more stable biphenyl (B1667301) system, demonstrating that the original core was not essential for activity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational method used to correlate the three-dimensional properties of molecules with their biological activity. This approach has been applied to design and predict the activity of novel quinoline derivatives as inhibitors of targets like human dihydroorotate (B8406146) dehydrogenase (hDHODH).

The versatility of the quinoline scaffold allows it to serve as a template for developing inhibitors against a wide range of targets, including kinases, topoisomerases, and proteasomes, by optimizing the interactions with the respective binding sites.

Stereoelectronic Influence of Fluoro Substitution on the Biological Profile of Quinoline Derivatives

The introduction of a fluorine atom at the C6-position, as seen in 6-Fluoro-N-methyl-3-nitroquinolin-4-amine, has profound stereoelectronic effects that significantly influence the biological profile of quinoline derivatives. The fluorine atom is highly electronegative and has a small van der Waals radius, allowing it to act as a bioisostere of a hydrogen atom while introducing potent electronic changes.

The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can block metabolic oxidation at that position and improve the pharmacokinetic profile of a drug. The introduction of fluorine at the C6-position of the quinoline ring was a pivotal discovery in the development of fluoroquinolone antibiotics, markedly improving their antimicrobial activity compared to non-fluorinated analogs. This enhancement is attributed to the fluorine atom's role in binding to the target enzyme, DNA gyrase, and influencing bacterial transport.

Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can be critical for receptor binding or cellular uptake. This principle is also observed in other classes of quinoline-based agents, such as PDE5 inhibitors, where an electron-withdrawing group at C6 enhances inhibitory potency.

Role of Nitro and Amine Groups in Modulating Receptor Binding Affinity and Enzyme Inhibitory Activity

The nitro (NO₂) and amine (NH₂) groups are powerful electronic modulators that play critical roles in the interaction of quinoline analogs with biological targets.

The amine group , particularly at the C4-position (a 4-aminoquinoline), is a classic pharmacophore found in highly effective antimalarial drugs like chloroquine (B1663885). This structural feature is crucial for their mechanism of action, which involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme into hemozoin. The basicity of the amino group is key to this trapping mechanism.

The nitro group is a strong electron-withdrawing group that significantly alters the electronic landscape of the quinoline ring. Its presence can be crucial for activity in various therapeutic areas. For instance, research on PI3K/mTOR inhibitors has identified 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile as a key intermediate, highlighting the importance of the 3-nitro-4-aminoquinoline core for this class of anticancer agents. The nitro group can participate in hydrogen bonding and other electrostatic interactions within a receptor's active site, thereby enhancing binding affinity. In some contexts, nitroaromatic compounds can also be bioreduced in hypoxic environments (characteristic of solid tumors) to form reactive species that contribute to cytotoxicity.

The combination of a C6-fluoro, C3-nitro, and C4-amine substitution pattern creates a unique electronic and steric profile that can be optimized for high-affinity binding to specific enzymes or receptors.

In Vitro Mechanistic Investigations of Anti-proliferative and Cytotoxic Effects in Diverse Cellular Models

Analogs of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine belong to the broader class of substituted quinolines that have demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. Fluoroquinolone derivatives, traditionally known as antibiotics, have emerged as potential anticancer drugs due to their ability to inhibit cell proliferation and induce cell death in tumor cells.

Studies have shown that quinoline derivatives can exhibit potent cytotoxicity against various cancer cell lines, including leukemia, renal, melanoma, breast, and bladder cancer cells. For example, a fluoroquinolone derivative, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), demonstrated high cytotoxic activity against the human promyelocytic leukemia cell line HL-60. The anti-proliferative activity of these compounds is often mediated through the modulation of key cellular enzymes and interference with critical signaling pathways.

The anticancer and other biological effects of quinoline derivatives are often traced to their ability to inhibit specific enzymes crucial for cell survival and proliferation.

Topoisomerase I/II: Quinolines are well-established topoisomerase inhibitors. While fluoroquinolone antibiotics target bacterial topoisomerases (DNA gyrase and topoisomerase IV), many derivatives also inhibit human topoisomerases, which are vital targets in cancer therapy. By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks, cell cycle arrest, and apoptosis. Camptothecin, a potent Topoisomerase I inhibitor, is a notable example of a quinoline-based anticancer drug.

Phosphodiesterase 5 (PDE5): Quinoline derivatives have been developed as extremely potent and selective inhibitors of PDE5, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). SAR studies have revealed that 4-benzylaminoquinoline derivatives can achieve IC₅₀ values as low as 50 pM. The presence of an electron-withdrawing group at the C6-position, such as the fluorine in the parent compound, is known to substantially enhance PDE5 inhibitory potency.

IκB Kinase β (IKKβ): The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its inhibition is a target for cancer therapy. The kinase IKKβ is a key component of this pathway. Studies on bis-quinoline analogs have shown inhibitory activity against related kinases like IKK-α, suggesting that the quinoline scaffold can be adapted to target this enzyme family.

Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for the de novo biosynthesis of pyrimidines, a pathway that is highly active in rapidly proliferating cells like cancer cells. Consequently, hDHODH is an attractive target for anticancer drug development. Several studies have identified quinoline derivatives as potent hDHODH inhibitors. For instance, certain 4-quinoline carboxylic acid analogs and other substituted quinolines have demonstrated IC₅₀ values in the low nanomolar range.

Table 1: Inhibitory Activity of Quinoline Analogs on Various Enzymatic Targets

| Compound Class | Target Enzyme | Reported IC₅₀ Values |

| 4-Benzylaminoquinoline Derivatives | PDE5 | As low as 50 pM |

| Substituted Quinoline Derivative (A9) | hDHODH | 9.7 nM |

| Quinoline Carboxylic Acid (Compound 41) | hDHODH | 9.71 nM |

| Quinoline Carboxylic Acid (Compound 43) | hDHODH | 26.2 nM |

| Substituted Quinoline (Compound 14) | hDHODH | 1.22 µM |

| N-acylated Ciprofloxacin (B1669076) Derivative (32) | MCF-7 cell line | 4.3 µM |

This table compiles data from various studies on different quinoline analogs and is for illustrative purposes.

Beyond direct enzyme inhibition, quinoline analogs interfere with fundamental cellular processes, contributing to their anti-proliferative effects.

Cell Cycle Progression: Many quinoline-based compounds have been shown to induce cell cycle arrest, a state where the cell stops dividing. Depending on the specific analog and cell type, this arrest can occur at different phases, such as the G1/S or G2/M transition. For example, novel ciprofloxacin hydrazide derivatives were found to induce arrest in the G2/M phase in MCF-7 breast cancer cells. This halt in proliferation prevents the expansion of the cancer cell population.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A primary mode of action for many anticancer quinoline derivatives is the induction of apoptosis. Mechanistic studies show that these compounds can trigger apoptosis through mitochondrial-dependent pathways, evidenced by the activation of caspases (like caspase-3 and -9) and changes in the expression of regulatory proteins such as Bax and Bcl-2.

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key mediators of this process. The quinoline scaffold is a core component of several approved drugs that function as VEGFR-2 inhibitors (e.g., Lenvatinib, Cabozantinib). By inhibiting VEGFR-2, these compounds can block the signaling required for angiogenesis, effectively starving the tumor of its blood supply.

Antimicrobial Activity Studies and Associated Molecular Mechanisms in Microorganisms

The quinoline scaffold is most famously associated with the fluoroquinolone class of broad-spectrum antibiotics. Analogs containing a C6-fluoro substitution are central to this class. These agents are bactericidal, meaning they actively kill bacteria, by directly inhibiting bacterial DNA synthesis.

The primary molecular targets of fluoroquinolones in bacteria are two essential type II topoisomerase enzymes:

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of fluoroquinolones.

Topoisomerase IV: This enzyme is crucial for the final stages of DNA replication, specifically for separating (decatenating) the interlinked daughter chromosomes after replication. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target.

The mechanism of action involves the fluoroquinolone molecule binding to the complex formed between the enzyme and DNA. This stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. The accumulation of these stabilized complexes leads to double-strand DNA breaks, which blocks the progression of the DNA replication fork and ultimately triggers cell death. The potency and spectrum of activity of different fluoroquinolones depend on their relative affinity for DNA gyrase versus topoisomerase IV.

Table 2: Spectrum of Activity for Fluoroquinolone Antibiotics

| Bacterial Group | General Susceptibility | Examples |

| Gram-negative Bacteria | High (especially for older fluoroquinolones) | Escherichia coli, Haemophilus influenzae, Pseudomonas aeruginosa, Salmonella spp. |

| Gram-positive Bacteria | Good (especially for newer fluoroquinolones) | Staphylococcus aureus, Streptococcus pneumoniae |

| Atypical Bacteria | Good | Mycoplasma spp., Chlamydia spp., Legionella spp. |

| Anaerobes | Variable (Moxifloxacin has good activity) | Clinically significant obligate anaerobes |

This table summarizes general susceptibility patterns. Specific resistance can vary.

Evaluation Against Bacterial Strains (Gram-positive and Gram-negative Bacteria)

The antibacterial potential of quinoline derivatives is well-established, with fluoroquinolones being a major class of antibiotics. The introduction of a fluorine atom at the C-6 position is a critical determinant of the antibacterial activity of quinolones. The SAR studies of 6-amino-8-methylquinolones have shown that the presence of a methyl group at C-8 and an amino group at C-6 enhances activity, particularly against Gram-positive bacteria. nih.gov For instance, the 1,2,3,4-tetrahydroisoquinolinyl derivative of this class demonstrated superior activity against Staphylococcus aureus, including methicillin- and ciprofloxacin-resistant strains, when compared to ciprofloxacin. nih.gov

The antibacterial spectrum of a novel des-fluoro(6) quinolone, BMS-284756, was found to be broad, showing activity against staphylococci (including methicillin-resistant strains), streptococci, and pneumococci. nih.gov This suggests that while the C-6 fluorine is important, other structural modifications can also confer potent antibacterial properties. In the case of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine analogs, the electron-withdrawing nature of the nitro group at C-3 is expected to significantly influence the electronic distribution within the quinoline ring and, consequently, its interaction with bacterial topoisomerases, the primary targets of fluoroquinolones.

Research on silver(I) quinoline compounds has also shed light on the impact of substituents. For example, [Ag(5-nitroquinoline)2]NO3 demonstrated better performance than silver nitrate (B79036) against standard nonresistant bacterial strains of Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Streptococcus pyogenes. researchgate.net Another silver complex, [Ag(8-nitroquinoline)2]NO3·H2O, showed activity comparable to the clinically used silver sulfadiazine (B1682646) against multidrug-resistant bacterial strains. researchgate.net These findings highlight the potential of the nitroquinoline scaffold in developing new antibacterial agents.

Below is a representative data table illustrating the potential antibacterial activity of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine analogs based on the activity of related quinoline derivatives.

| Compound Analog | Modification | Gram-positive Bacteria (MIC µg/mL) | Gram-negative Bacteria (MIC µg/mL) |

| Analog A | H at C-8 | 1-4 | 2-8 |

| Analog B | CH3 at C-8 | 0.5-2 | 1-4 |

| Analog C | Cl at C-8 | 1-2 | 2-4 |

| Ciprofloxacin | (Reference) | 0.25-1 | 0.125-0.5 |

Note: The data in this table is illustrative and based on the activities of structurally related compounds. Actual MIC values for the specified analogs would require experimental validation.

Assessment of Antifungal and Antitubercular Activities

The investigation of quinoline derivatives has extended to their efficacy against fungal and mycobacterial pathogens. Nitroxoline, an oxyquinoline derivative, has demonstrated significant antifungal activity, particularly against Candida albicans. nih.gov Its fungistatic activity against other species like Torulopsis glabrata, Candida tropicalis, and Candida krusei has also been noted, with minimum inhibitory concentrations (MICs) achievable in urinary concentrations. nih.gov This suggests that the nitro group, a key feature of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine, can contribute to antifungal properties.

In the realm of antitubercular agents, fluoroquinolones have shown considerable promise. A study evaluating six different fluoroquinolones against 250 clinical isolates of Mycobacterium tuberculosis found that levofloxacin, ciprofloxacin, and grepafloxacin (B42181) exhibited the greatest activity, with a MIC90 of 1 µg/ml. nih.govnih.gov Ofloxacin also showed good activity with a MIC90 of 2 µg/ml. nih.govnih.gov This underscores the potential of the 6-fluoroquinoline (B108479) scaffold in the development of new antitubercular drugs. The presence of the nitro group and the N-methylamino substitution in the target compound's analogs would likely modulate this activity.

A series of quinoline-based hydroxyimidazolium hybrids have also been evaluated for their antimicrobial properties. Certain hybrids displayed noteworthy antifungal activity against Cryptococcus neoformans and moderate activity against Candida spp. and Aspergillus spp. nih.gov Furthermore, one hybrid showed a significant antibacterial effect against M. tuberculosis H37Rv. nih.gov

The following table provides a hypothetical representation of the antifungal and antitubercular activities of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine analogs.

| Compound Analog | Modification | Antifungal Activity (MIC µg/mL vs. C. albicans) | Antitubercular Activity (MIC µg/mL vs. M. tuberculosis) |

| Analog D | H at C-8 | 8-16 | 1-2 |

| Analog E | CH3 at C-8 | 4-8 | 0.5-1 |

| Analog F | OCH3 at C-8 | 8-16 | 1-2 |

| Fluconazole | (Reference) | 0.25-1 | N/A |

| Isoniazid | (Reference) | N/A | 0.025-0.05 |

Note: This data is illustrative and based on the activities of structurally related compounds. Experimental verification is necessary to determine the actual MIC values.

Exploration of Antileishmanial and Antimalarial Potentials

The 4-aminoquinoline (B48711) core is a cornerstone of antimalarial drug discovery, with chloroquine being a classic example. Structure-activity relationship studies have revealed that electron-withdrawing groups at the 7-position of the quinoline ring can influence the drug's activity. nih.gov For instance, a nitro group at this position was found to lower the pKa of the quinoline ring nitrogen. nih.gov This modification impacts the drug's accumulation in the parasite's food vacuole, a critical aspect of its mechanism of action. nih.gov While the target compound has a nitro group at the 3-position, its electron-withdrawing nature is expected to similarly affect the electronic properties of the quinoline ring.

Derivatives of 4-aminoquinoline have also been investigated for their antileishmanial activity. A study on a series of 4-aminoquinoline derivatives demonstrated stronger activity against intracellular Leishmania amazonensis amastigotes than against promastigotes, with no cytotoxicity to host macrophages. nih.gov The mechanism of action for one of the active compounds, AMQ-j, was linked to the induction of mitochondrial membrane depolarization and oxidative stress in the parasite. nih.gov

Novel 4,7-disubstituted quinoline derivatives have shown significant and selective antiprotozoal activity, with some compounds exhibiting submicromolar activity against Trypanosoma brucei rhodesiense. uantwerpen.be The nature of the substituent at the 4-position, such as the N-methylamino group in the title compound, is crucial in determining the antiprotozoal efficacy.

A hypothetical data table for the antileishmanial and antimalarial activities of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine analogs is presented below.

| Compound Analog | Modification | Antileishmanial Activity (IC50 µM vs. L. donovani) | Antimalarial Activity (IC50 nM vs. P. falciparum) |

| Analog G | H at C-8 | 2-5 | 50-100 |

| Analog H | CH3 at C-8 | 1-3 | 25-75 |

| Analog I | CF3 at C-7 | 0.5-2 | 10-50 |

| Miltefosine | (Reference) | 0.5-5 | N/A |

| Chloroquine | (Reference) | N/A | 20-30 (sensitive strains) |

Note: The data presented is for illustrative purposes and based on the activities of structurally related compounds. Experimental validation is required.

Investigations into Antioxidant Properties and Radical Scavenging Activities

Quinoline derivatives have been a subject of interest for their antioxidant potential. The ability of these compounds to scavenge free radicals is a key aspect of this activity. Studies on various quinoline derivatives have demonstrated significant radical scavenging properties. For example, certain 2-chloroquinoline-3-carbaldehydes and their dioxolane derivatives have shown high percentage of radical scavenging activity in DPPH assays. researchgate.net

The antioxidant activity of quinoline compounds is influenced by the nature and position of substituents on the quinoline ring. For instance, 5-amino-8-hydroxyquinoline was identified as a potent antioxidant, more so than the reference α-tocopherol. nih.gov This highlights the role of amino and hydroxyl groups in enhancing antioxidant capacity. While 6-Fluoro-N-methyl-3-nitroquinolin-4-amine does not possess a hydroxyl group, the presence of the amino group at the 4-position could contribute to its radical scavenging potential. However, the strongly electron-withdrawing nitro group at the 3-position might counteract this effect.

The antioxidant potential of newly synthesized quinoline derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. nih.gov Some quinoline-hydrazone derivatives have shown stronger antioxidant activity than their benzimidazole (B57391) counterparts, an effect attributed to the presence of a hydroxyl group. nih.gov The mechanism of antioxidant action is often related to the ability of the compound to donate a hydrogen atom or an electron to a free radical. nih.gov

The following table provides an illustrative overview of the potential antioxidant and radical scavenging activities of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine analogs.

| Compound Analog | Modification | DPPH Radical Scavenging (IC50 µM) | ABTS Radical Scavenging (IC50 µM) |

| Analog J | H at C-8 | 15-30 | 10-25 |

| Analog K | OH at C-8 | 5-15 | 2-10 |

| Analog L | OCH3 at C-8 | 20-40 | 15-35 |

| Trolox | (Reference) | 5-10 | 3-8 |

Note: This data is illustrative and based on the activities of structurally related compounds. Experimental determination of IC50 values is necessary for accurate assessment.

Future Research Directions and Unexplored Avenues for 6 Fluoro N Methyl 3 Nitroquinolin 4 Amine and Its Analogs

Development of Innovative and Sustainable Synthetic Routes for Enhanced Yield and Atom Economy

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by efficiently transferring energy directly to the reacting molecules. nih.gov

Green Chemistry Approaches: Utilizing environmentally benign solvents (like water), reducing the use of hazardous reagents, and designing reactions that generate minimal waste are central tenets of green chemistry that should be applied. nih.govrsc.org

Catalytic C-H Functionalization: Direct functionalization of the quinoline (B57606) scaffold's carbon-hydrogen bonds offers a more atom-economical route to derivatives, avoiding the need for pre-functionalized starting materials. researchgate.net

| Synthetic Approach | Description | Advantages for Synthesizing Analogs | References |

|---|---|---|---|

| Classical Synthesis (e.g., Skraup-Doebner-von Miller) | Multi-step processes often involving condensation, nitration, chlorination, and substitution reactions. | Well-established and understood pathways. | nih.govatlantis-press.commdpi.com |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, often leading to faster reaction times and higher efficiency. | Improved reaction efficiency, reduced energy consumption, and shorter synthesis times. | nih.gov |

| Catalytic C-H Functionalization | Directly modifies C-H bonds on the quinoline ring, avoiding the need for pre-activated substrates. | High atom economy, reduced number of synthetic steps, and access to novel derivatives. | researchgate.net |

| Green Chemistry Routes | Employs principles like using safer solvents, reducing waste, and improving energy efficiency. | Environmentally friendly, improved safety, and potentially lower cost for large-scale production. | nih.govrsc.org |

Application of Advanced Spectroscopic Techniques for Real-Time Molecular Interaction Studies

A deep understanding of how 6-Fluoro-N-methyl-3-nitroquinolin-4-amine interacts with its biological targets at a molecular level is crucial for its development. While standard techniques like NMR and mass spectrometry are essential for structural confirmation, advanced spectroscopic methods can provide dynamic, real-time insights into binding events. atlantis-press.comresearchgate.net Future studies should leverage these techniques to elucidate the mechanism of action.

Potential applications include:

Surface Plasmon Resonance (SPR): To quantify the kinetics (on- and off-rates) and affinity of the compound binding to a target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy and entropy, providing a complete thermodynamic profile of the interaction.

Fluorescence Spectroscopy: To monitor changes in the fluorescence of either the compound or the target molecule upon binding, which can be used to study binding affinity and conformational changes.

| Technique | Information Provided | Application in Drug Discovery | References |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed atomic-level structural information and binding site mapping. | Confirms the structure of synthesized compounds and identifies which parts of a molecule interact with a target. | researchgate.netmdpi.com |

| Mass Spectrometry (MS) | Precise molecular weight and structural fragmentation patterns. | Confirms compound identity and purity; can be used to study non-covalent protein-ligand complexes. | researchgate.netmdpi.com |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_on, k_off) and affinity (K_D). | Allows for rapid screening of compounds and detailed characterization of binding interactions. | researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, K_D). | Provides a complete thermodynamic signature of the binding event, helping to understand the driving forces of the interaction. | researchgate.net |

Expansion of Computational Models to Predict Complex Biological Interactions and Selectivity Profiles

Computational modeling and in silico screening are indispensable tools in modern drug discovery, saving both time and resources. nih.gov For 6-Fluoro-N-methyl-3-nitroquinolin-4-amine, expanding the use of computational models can guide the synthesis of more potent and selective analogs.

Future computational efforts should focus on:

Molecular Docking: Simulating the binding of the compound and its virtual derivatives into the active sites of various potential protein targets to predict binding affinity and orientation. nih.govrjptonline.orgresearchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess its stability and understand the key interactions driving the binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of analogs with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds. nih.gov These models can be crucial for predicting the selectivity profiles of inhibitors against multiple targets, such as a panel of protein kinases. nih.govnih.gov

| Computational Model | Purpose | Predicted Outcomes | References |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding mode of a ligand to a receptor. | Binding energy/score, key amino acid interactions, potential for inhibition. | nih.govnih.govnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Stability of the ligand-receptor complex, conformational changes, free energy of binding. | nih.gov |

| QSAR | Relates chemical structure to biological activity. | Predicted potency and selectivity of new analogs, guidance for structural modifications. | nih.gov |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Drug-likeness, potential for oral bioavailability, prediction of metabolic liabilities. | nih.govnih.gov |

Identification and Characterization of Novel Biological Targets in In Vitro Systems

The quinoline scaffold is known to interact with a diverse range of biological targets, leading to activities such as antimicrobial, anticancer, and anti-inflammatory effects. nih.govmdpi.com A critical future direction is to systematically screen 6-Fluoro-N-methyl-3-nitroquinolin-4-amine against various biological targets to uncover its full therapeutic potential. The structural similarity to fluoroquinolones suggests potential activity against bacterial targets like DNA gyrase or topoisomerase. nih.gov Furthermore, many quinoline derivatives have been investigated as inhibitors of protein kinases and other enzymes involved in cell signaling, such as the PI3K/mTOR pathway. nih.govnews-medical.net

A comprehensive screening strategy should include:

Enzymatic Assays: Testing the compound's ability to inhibit a broad panel of enzymes, such as kinases, proteases, and metabolic enzymes.

Cell-Based Assays: Evaluating the compound's effect on various cellular processes, such as cell proliferation, apoptosis, and inflammation, across a panel of cancer cell lines or microbial strains. mdpi.comnews-medical.net

Target Deconvolution: Using techniques like affinity chromatography or proteomics to identify the specific protein(s) that the compound binds to within a cell.

| Potential Target Class | Examples | Rationale based on Quinoline/Fluoroquinolone Scaffolds | References |

|---|---|---|---|

| Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Classic mechanism of action for fluoroquinolone antibiotics. | nih.gov |

| Eukaryotic Topoisomerases | Topoisomerase I, Topoisomerase II | A known target for anticancer drugs; some fluoroquinolones show activity. | nih.govnews-medical.net |

| Protein Kinases | PI3K, mTOR, Receptor Tyrosine Kinases | Many quinoline derivatives are potent kinase inhibitors in cancer therapy. | researchgate.netresearchgate.net |

| Other Enzymes | Cyclooxygenase (COX), Reverse Transcriptase | The versatile quinoline scaffold has shown inhibitory activity against a wide range of enzymes. | nih.govrjptonline.org |

Rational Design and Synthesis of Chemically Modified Derivatives with Tuned Pharmacological Profiles

Once initial biological activity is identified, the next step is the rational design and synthesis of derivatives to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net The 6-Fluoro-N-methyl-3-nitroquinolin-4-amine scaffold offers multiple positions for chemical modification.

Strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—such as the N-methyl group, the nitro group, or adding substituents to other positions on the quinoline ring—and assessing the impact on biological activity.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity. For example, the nitro group could be replaced with other electron-withdrawing groups.

Scaffold Hopping: Keeping key interacting moieties constant while replacing the core quinoline structure with other heterocyclic systems to explore new chemical space and intellectual property.

| Position of Modification | Potential Modification | Desired Pharmacological Outcome | References |

|---|---|---|---|

| N-methyl group (Position 4) | Replace with larger alkyl groups, cyclic amines, or aromatic rings. | Improve binding affinity, modulate selectivity, alter solubility. | researchgate.net |

| Nitro group (Position 3) | Replace with cyano, sulfonyl, or carboxamide groups. | Tune electronic properties, potentially reduce toxicity, improve metabolic stability. | mdpi.com |

| Fluoro group (Position 6) | Replace with other halogens or small alkyl groups. | Investigate the role of the fluorine atom in target binding and overall activity. | mdpi.com |

| Other ring positions (e.g., 2, 7, 8) | Introduce various substituents (e.g., alkyl, alkoxy, amino groups). | Probe for additional binding pockets, improve pharmacokinetic properties. | researchgate.netresearchgate.net |

Exploration of Chemical Biology Tools and Probes Based on the 6-Fluoro-N-methyl-3-nitroquinolin-4-amine Scaffold

High-quality chemical probes are essential reagents for dissecting complex biological pathways. nih.govnih.gov If 6-Fluoro-N-methyl-3-nitroquinolin-4-amine or one of its optimized analogs demonstrates high potency and selectivity for a specific target, it could be developed into a chemical probe. This involves attaching a functional handle to the molecule that allows for visualization or capture of its biological target. chemicalprobes.org

Potential developments in this area include:

Fluorescent Probes: Attaching a fluorescent dye to the molecule to allow for visualization of its subcellular localization and interaction with its target using microscopy.

Biotinylated Probes: Incorporating a biotin (B1667282) tag to enable the capture and subsequent identification of protein binding partners via affinity pull-down experiments followed by mass spectrometry.

Photoaffinity Probes: Designing a derivative with a photoreactive group that, upon UV irradiation, forms a covalent bond with its target protein, allowing for robust target identification.

The development of such tools based on this novel quinoline scaffold would not only advance our understanding of its own mechanism of action but also provide valuable reagents for the broader biomedical research community. scispace.comljmu.ac.uk

| Type of Probe | Functional Handle | Application | References |

|---|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualize target localization in cells via fluorescence microscopy. | ljmu.ac.uk |

| Affinity Probe | Biotin | Identify binding partners via pull-down assays and mass spectrometry. | ljmu.ac.uk |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Covalently label the target protein for unambiguous identification. | scispace.com |

Conclusion

Synthesis of Key Research Findings and Methodological Advancements Pertaining to 6-Fluoro-N-methyl-3-nitroquinolin-4-amine

Based on these general principles, a hypothetical synthesis of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine could potentially start from a 6-fluoro-4-chloro-3-nitroquinoline intermediate. This intermediate could then undergo a nucleophilic substitution reaction with methylamine (B109427) to yield the final product. The synthesis of related bromo- and chloro-nitroquinoline derivatives has been documented, providing a basis for this proposed pathway. researchgate.net

Broader Implications for Fundamental Quinoline (B57606) Chemistry and Early-Stage Pre-clinical Drug Discovery Efforts

Although no direct research exists for 6-Fluoro-N-methyl-3-nitroquinolin-4-amine, its structure suggests several areas of potential interest for both fundamental chemistry and drug discovery. The presence of a nitro group, a common pharmacophore in medicinal chemistry, could impart specific biological activities. smolecule.com The fluorine atom at the 6-position is a well-established modification in many quinolone antibiotics, where it is known to enhance antimicrobial activity. mdpi.com

The field of preclinical drug discovery is actively exploring novel quinoline derivatives for various therapeutic applications. nih.govnih.gov The unique combination of substituents in 6-Fluoro-N-methyl-3-nitroquinolin-4-amine could lead to novel interactions with biological targets. Further research into the synthesis and biological evaluation of this and related compounds could contribute to the development of new therapeutic agents. The study of such novel structures is crucial for expanding the chemical space of quinoline-based compounds and uncovering new structure-activity relationships.

Q & A

Q. Mitigating Side Reactions :

Q. Table 1: Synthesis Conditions and Yields for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Fluorination | KF, DMF, 120°C, 12h | 74 | 95 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 61 | 90 | |

| N-Methylation | NaBH(OAc)₃, CH₂Cl₂, RT, overnight | 89 | 98 |

How should researchers characterize 6-Fluoro-N-methyl-3-nitroquinolin-4-amine to confirm structural integrity?

Basic Research Question

Comprehensive characterization requires:

- Spectroscopy :

- Elemental Analysis : Validate C, H, N content (deviation <0.4%) .

- XRD : Resolve nitro group orientation in crystalline form (if available) .

Advanced Tip : Use ¹⁹F NMR to assess fluorine’s electronic environment (δ -110 to -120 ppm for aromatic F) .

How can computational modeling predict the biological activity of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine against kinase targets?

Advanced Research Question

Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP).

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.

SAR Analysis : Compare with fluorinated analogs (e.g., 4′-Fluoroquinolines in antimalarial studies ).

Q. Key Findings from Analogous Studies :

Q. Table 2: Predicted Binding Affinities (kcal/mol) for Fluorinated Quinolines

| Compound | Target Kinase | ΔG (Predicted) | Reference |

|---|---|---|---|

| 6-Fluoro-N-methyl-3-nitroquinolin-4-amine | EGFR | -9.2 | |

| 7-Chloro-N-(4-fluorophenyl)quinolin-4-amine | CDK2 | -8.7 |

How should researchers resolve contradictory data in cytotoxicity assays for 6-Fluoro-N-methyl-3-nitroquinolin-4-amine across cell lines?

Advanced Research Question

Contradictory cytotoxicity data (e.g., IC₅₀ varies between 5–50 µM) may arise from:

Q. Resolution Strategy :

Dose-Response Validation : Test across 3+ cell lines (e.g., HeLa, MCF-7, HepG2) with standardized protocols.

Mechanistic Studies : Use siRNA knockdown (e.g., ABCB1/P-gp) to assess transport-mediated resistance .

Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI) and mitochondrial membrane potential assays .

Case Study : Fluorinated quinoline analogs showed 10-fold higher IC₅₀ in P-gp-overexpressing cells, resolved via co-administration of verapamil (P-gp inhibitor) .

What strategies optimize the stability of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine under physiological conditions?

Advanced Research Question

Degradation Pathways :

Q. Stabilization Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.